Lipophilicity (logP) Differentiation: >5-Fold Higher Partition Coefficient Versus the Unsubstituted Methyl Ester
The experimentally measured logP of the target compound is 1.499, compared with 0.263 for methyl pyridazine-3-carboxylate, a difference of +1.236 log units [1]. This equates to an approximately 17-fold higher octanol-water partition coefficient, placing the compound closer to the lipophilicity window associated with favourable passive membrane permeability (logP 1–3) while the parent ester falls well below it [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 1.499 (experimental) |
| Comparator Or Baseline | Methyl pyridazine-3-carboxylate (CAS 34253-02-6): logP = 0.263 |
| Quantified Difference | ΔlogP = +1.236 (≈17-fold higher partition coefficient) |
| Conditions | Experimental logP values sourced from Chembase (target) and Chemsrc (comparator); identical computational methodology not confirmed |
Why This Matters
A >1.2 log-unit increase in lipophilicity can be the difference between a compound that passively crosses lipid bilayers and one that is essentially membrane-impermeable, directly impacting its utility in cell-based assays or agrochemical uptake studies.
- [1] Chembase.cn. methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate (CBID: 283376). http://www.chembase.cn/molecule-283376.html (accessed 2026-04-26). View Source
